molecular formula C6H6BFN4O2 B13935002 B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid

B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid

Cat. No.: B13935002
M. Wt: 195.95 g/mol
InChI Key: JTSOGXQXWVBKOL-UHFFFAOYSA-N
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Description

B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid is a compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a triazolopyridine scaffold. The triazolopyridine moiety is known for its diverse biological activities and is often used in medicinal chemistry for drug design and development .

Preparation Methods

The synthesis of B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, nucleophiles, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a triazolopyridine scaffold with a boronic acid group, providing a versatile platform for drug design and biological studies.

Properties

Molecular Formula

C6H6BFN4O2

Molecular Weight

195.95 g/mol

IUPAC Name

(2-amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid

InChI

InChI=1S/C6H6BFN4O2/c8-4-3(7(13)14)1-2-12-5(4)10-6(9)11-12/h1-2,13-14H,(H2,9,11)

InChI Key

JTSOGXQXWVBKOL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=NC(=NN2C=C1)N)F)(O)O

Origin of Product

United States

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